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Compound of Interest

Compound Name: N-ethylpiperidine-4-carboxamide

Cat. No.: B169664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The N-ethylpiperidine-4-carboxamide scaffold has emerged as a versatile and privileged

structure in modern medicinal chemistry. Its derivatives have demonstrated a remarkable

breadth of biological activities, targeting a diverse array of enzymes and receptors implicated in

numerous disease states. This technical guide provides an in-depth overview of the discovery,

synthesis, and biological evaluation of key N-ethylpiperidine-4-carboxamide derivatives,

presenting a comprehensive resource for researchers engaged in the development of novel

therapeutics.

Therapeutic Applications and Lead Compounds
N-ethylpiperidine-4-carboxamide and its analogs have been investigated for a wide range of

therapeutic applications, leading to the identification of potent lead compounds in several key

areas:

Infectious Diseases: As potent inhibitors of bacterial DNA gyrase, these derivatives show

promise in combating infections caused by Mycobacterium abscessus.

Neurodegenerative Disorders: By inhibiting acetylcholinesterase, certain derivatives are

being explored as potential treatments for Alzheimer's disease.

Oncology: Derivatives targeting carbonic anhydrase and MALT1 protease are under

investigation for their potential in cancer therapy.
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Central Nervous System Disorders: As positive allosteric modulators of the serotonin 5-

HT2C receptor, these compounds may offer new avenues for treating a variety of CNS

conditions.

Quantitative Biological Data Summary
The following tables summarize the quantitative biological data for key N-ethylpiperidine-4-
carboxamide derivatives and related analogs, facilitating a comparative analysis of their

potency and selectivity.

Table 1: Anti-Mycobacterium abscessus Activity

Compound Target Assay MIC (µM) IC50 (µM) Reference

844 DNA Gyrase

Whole-cell

growth

inhibition

12.5 - [1]

844-TFM DNA Gyrase

Whole-cell

growth

inhibition

1.5 1.5 [1]

9f DNA Gyrase

Whole-cell

growth

inhibition

12.5 - [1]

Table 2: Acetylcholinesterase (AChE) Inhibition

Compound Target IC50 (µM) Reference

5 AChE 0.03 ± 0.07 [2]

20 AChE 5.94 ± 1.08 [2]

28 AChE 0.41 ± 1.25 [2]

Table 3: Carbonic Anhydrase (CA) Inhibition
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Compound
hCA I (Ki,
nM)

hCA II (Ki,
nM)

hCA IX (Ki,
nM)

hCA XII (Ki,
nM)

Reference

6 >10000 105.4 0.9 15.8

11 856.3 25.7 5.4 8.1

15 >10000 89.2 9.8 12.4

16 >10000 123.5 0.8 25.4

20 9852.1 154.2 0.9 18.7

Acetazolamid

e (Standard)
250 12 25 5.7

Table 4: MALT1 Protease Inhibition

Compound MALT1 Protease IC50 (µM) Reference

9 3.0

13 2.1

MI-2 (Reference) 7.8

Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide,

enabling researchers to replicate and build upon these findings.

Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-
carboxamide Derivatives
A general procedure for the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide

derivatives involves a multi-step process starting from sulfanilamide and ethyl piperidine-4-

carboxylate.

Step 1: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (3) To a solution of

sulfanilamide (1) and ethyl piperidine-4-carboxylate (2) in dry acetonitrile, 1-(3-
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(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole

(HOBt) are added. The reaction mixture is stirred at room temperature for 12 hours. After

completion, the solvent is evaporated, and the residue is purified by column chromatography to

yield compound 3.

Step 2: Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid (4) Compound 3 is

dissolved in a 3:1 mixture of ethanol and water, and lithium hydroxide (LiOH) is added. The

mixture is stirred at room temperature for 12 hours. The ethanol is then removed under

vacuum, and the aqueous residue is acidified with HCl. The resulting precipitate is filtered and

dried to give compound 4.

Step 3: Amide Coupling to Yield Final Compounds (5-24) To a solution of carboxylic acid 4 in

dry acetonitrile, the desired substituted piperazine or benzylamine is added, followed by EDCI

and HOBt. The reaction is stirred at room temperature for 12 hours. The solvent is removed,

and the crude product is purified by column chromatography to afford the final N-
ethylpiperidine-4-carboxamide derivatives.

Biological Assays
This assay measures the ability of compounds to inhibit the supercoiling activity of DNA gyrase.

Reaction Setup: The reaction mixture contains DNA gyrase assay buffer (35 mM Tris-HCl pH

7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, and 0.1 mg/mL

bovine serum albumin), 1 mM ATP, relaxed pBR322 DNA, and the purified GyrA and GyrB

subunits of DNA gyrase.

Inhibitor Addition: Test compounds are added to the reaction mixture at various

concentrations.

Incubation: The reaction is incubated at 37°C for 1 hour.

Termination: The reaction is stopped by the addition of a stop buffer containing SDS and

bromophenol blue.

Analysis: The DNA products are resolved by electrophoresis on a 1% agarose gel. The gel is

stained with ethidium bromide and visualized under UV light. The degree of supercoiling is

assessed by the migration of the DNA bands.
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This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored

product.

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-

nitrobenzoic acid) (DTNB) in the buffer, and a solution of the substrate, acetylthiocholine

iodide (ATCI), in deionized water.

Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound solution,

the AChE enzyme solution, and the DTNB solution.

Pre-incubation: The plate is incubated for a short period to allow the inhibitor to interact with

the enzyme.

Reaction Initiation: The reaction is initiated by adding the ATCI solution.

Measurement: The absorbance at 412 nm is measured immediately and at regular intervals

using a microplate reader. The rate of the reaction is proportional to the AChE activity.

This assay measures the proteolytic activity of MALT1 using a fluorogenic substrate.

Cell Stimulation (for endogenous MALT1): Jurkat T-cells are stimulated with PMA and

ionomycin to activate MALT1.

Immunoprecipitation: MALT1 is immunoprecipitated from cell lysates using a specific

antibody.

Reaction Setup: The immunoprecipitated MALT1 is incubated in a cleavage buffer containing

the fluorogenic substrate Ac-LRSR-AMC.

Measurement: The release of the fluorescent AMC group is measured over time using a

fluorescence plate reader (excitation at 360 nm, emission at 460 nm). The rate of

fluorescence increase is proportional to MALT1 activity.

This is a colorimetric assay based on the esterase activity of CA.

Reaction Mixture: In a 96-well plate, add assay buffer (e.g., Tris-HCl), the CA enzyme

solution, and the test compound.
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Pre-incubation: The plate is incubated to allow for enzyme-inhibitor binding.

Reaction Initiation: The reaction is started by adding the substrate, p-nitrophenyl acetate (p-

NPA).

Measurement: The formation of the yellow product, p-nitrophenol, is monitored by measuring

the absorbance at 405 nm in kinetic mode.

This cell-based assay measures the activation of the Gq-coupled 5-HT2C receptor by detecting

changes in intracellular calcium levels.

Cell Culture: A cell line stably expressing the human 5-HT2C receptor is used.

Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye

(e.g., Fluo-4 AM).

Compound Addition: The test compound (as a potential positive allosteric modulator) and a

sub-maximal concentration of the agonist serotonin are added to the cells.

Measurement: The fluorescence intensity is measured over time using a fluorescence plate

reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying

receptor activation.

Visualizing the Mechanisms of Action and
Experimental Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathways

targeted by N-ethylpiperidine-4-carboxamide derivatives and the workflows of the

experimental assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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